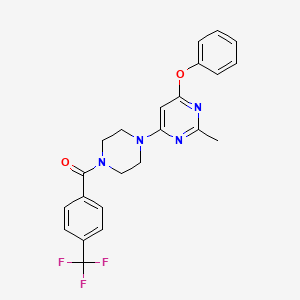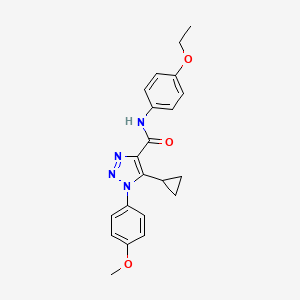![molecular formula C10H20N2 B2571060 2-Méthyl-2,9-diazaspiro[5.5]undécane CAS No. 933714-00-2](/img/structure/B2571060.png)
2-Méthyl-2,9-diazaspiro[5.5]undécane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H20N2 . It has a molecular weight of 168.28 .
Molecular Structure Analysis
The InChI code for “2-Methyl-2,9-diazaspiro[5.5]undecane” is1S/C10H20N2/c1-12-7-4-10(5-8-12)3-2-6-11-9-10/h11H,2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
- Modulation du récepteur GABAA: Le 2-Méthyl-2,9-diazaspiro[5.5]undécane a été étudié en tant qu'antagoniste compétitif pour les récepteurs de l'acide gamma-aminobutyrique de type A (GABAA) . Ces récepteurs jouent un rôle crucial dans l'inhibition neuronale, et leur modulation peut avoir des implications pour l'anxiété, l'épilepsie et d'autres troubles neurologiques.
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum Stress Response (ERSR) pathway . This pathway is involved in protein folding and calcium signaling within cells . The compound acts as an activator of the ERSR, triggering a series of biochemical reactions aimed at restoring homeostasis within the endoplasmic reticulum .
Mode of Action
2-Methyl-2,9-diazaspiro[5.5]undecane interacts with its targets by depleting intracellular calcium stores . This depletion, along with the accumulation of unfolded proteins, activates the molecular chaperone GRP78 (glucose-regulated protein 78) . GRP78 then triggers the ERSR pathway, which attempts to restore balance within the endoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-2,9-diazaspiro[5.5]undecane is the ERSR pathway . When this pathway is activated, it attempts to restore homeostasis within the endoplasmic reticulum by facilitating protein folding and regulating calcium signaling . If the stress is too severe and the cell fails to adapt, apoptosis (programmed cell death) is induced .
Pharmacokinetics
The ADME properties of 2-Methyl-2,9-diazaspiro[5The compound’s ability to deplete intracellular calcium stores suggests that it is able to penetrate cellular membranes and exert its effects intracellularly .
Result of Action
The activation of the ERSR pathway by 2-Methyl-2,9-diazaspiro[5.5]undecane results in a series of molecular and cellular effects. In particular, the compound has been shown to induce apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Analyse Biochimique
Biochemical Properties
It is known that compounds with a diazaspiro core have been found to interact with various enzymes and proteins .
Cellular Effects
In cellular models, 2-Methyl-2,9-diazaspiro[5.5]undecane has been found to induce the endoplasmic reticulum stress response, leading to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .
Molecular Mechanism
It is believed to deplete intracellular Ca2+ stores, which can lead to apoptosis .
Propriétés
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJYKKRBBVADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933714-00-2 |
Source


|
| Record name | 2-methyl-2,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2570977.png)
![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2570978.png)
![5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570979.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2570980.png)




![4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide](/img/structure/B2570988.png)




